![molecular formula C11H15ClN2O4S2 B10862672 Methyl 5-chloro-3-[(4-methylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B10862672.png)
Methyl 5-chloro-3-[(4-methylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
METHYL 5-CHLORO-3-[(4-METHYLPIPERAZINO)SULFONYL]-2-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-CHLORO-3-[(4-METHYLPIPERAZINO)SULFONYL]-2-THIOPHENECARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include the chlorination of thiophene, followed by sulfonylation and subsequent reaction with 4-methylpiperazine. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to minimize the formation of by-products.
化学反应分析
Types of Reactions
METHYL 5-CHLORO-3-[(4-METHYLPIPERAZINO)SULFONYL]-2-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding thiol derivative.
科学研究应用
METHYL 5-CHLORO-3-[(4-METHYLPIPERAZINO)SULFONYL]-2-THIOPHENECARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic properties.
作用机制
The mechanism of action of METHYL 5-CHLORO-3-[(4-METHYLPIPERAZINO)SULFONYL]-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted.
相似化合物的比较
Similar Compounds
METHYL 5-CHLORO-2-THIOPHENECARBOXYLATE: Lacks the sulfonyl and piperazine groups, resulting in different biological activity.
METHYL 3-[(4-METHYLPIPERAZINO)SULFONYL]-2-THIOPHENECARBOXYLATE: Similar structure but without the chlorine atom, which can affect its reactivity and interactions.
Uniqueness
METHYL 5-CHLORO-3-[(4-METHYLPIPERAZINO)SULFONYL]-2-THIOPHENECARBOXYLATE is unique due to the presence of both the sulfonyl and piperazine groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its potential as a versatile compound in various research applications.
属性
分子式 |
C11H15ClN2O4S2 |
|---|---|
分子量 |
338.8 g/mol |
IUPAC 名称 |
methyl 5-chloro-3-(4-methylpiperazin-1-yl)sulfonylthiophene-2-carboxylate |
InChI |
InChI=1S/C11H15ClN2O4S2/c1-13-3-5-14(6-4-13)20(16,17)8-7-9(12)19-10(8)11(15)18-2/h7H,3-6H2,1-2H3 |
InChI 键 |
FTXCVEUHSCBMJK-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)S(=O)(=O)C2=C(SC(=C2)Cl)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4Z)-4-[2-(1,3-benzodioxol-5-yl)-4H-chromen-4-ylidene]-2-(furan-2-yl)-1,3-oxazol-5(4H)-one](/img/structure/B10862597.png)

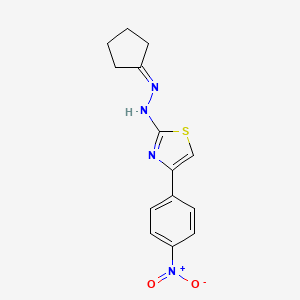
![2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-7-benzyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10862619.png)

![4-(3-methoxyphenyl)-N-[4-(phenylamino)phenyl]piperazine-1-carbothioamide](/img/structure/B10862635.png)
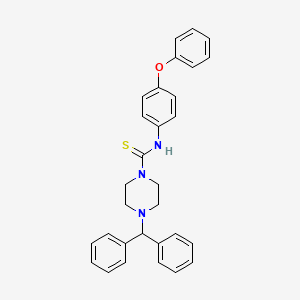
![4-bromo-2-{(E)-[2-(2-methoxyphenyl)hydrazinylidene]methyl}phenol](/img/structure/B10862647.png)

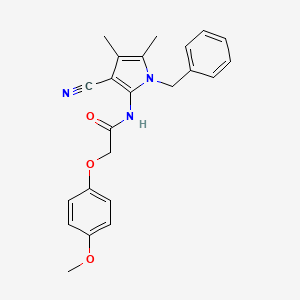
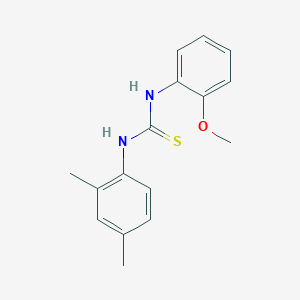
![methyl [(4Z)-5-oxo-1-phenyl-4-{1-[(3,4,5-trimethoxyphenyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10862660.png)
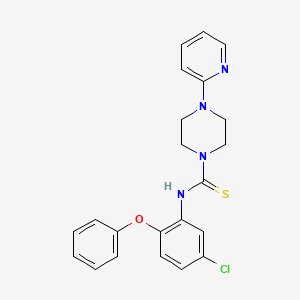
![11-(4-fluorophenyl)-3,3-dimethyl-10-(3-methylbutanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10862674.png)
